molecular formula C19H42BrN B568868 Hexadecyltrimethylammonium Bromide-d42 CAS No. 907216-28-8

Hexadecyltrimethylammonium Bromide-d42

Cat. No.: B568868
CAS No.: 907216-28-8
M. Wt: 406.712
InChI Key: LZZYPRNAOMGNLH-ZBNOAGFHSA-M
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Description

It is a quaternary ammonium surfactant with the molecular formula CD3(CD2)15N(Br)(CD3)3 . This compound is widely used in various scientific and industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d42 can be synthesized through the reaction of hexadecyl bromide with trimethylamine-d9. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the careful handling of deuterated reagents to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield hexadecanol, while reactions with cyanide ions produce hexadecyl cyanide .

Scientific Research Applications

Hexadecyltrimethylammonium Bromide-d42 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Hexadecyltrimethylammonium Bromide-d42 involves its surfactant properties. The compound reduces surface tension and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization and transport . Additionally, the cationic nature of the compound allows it to interact with negatively charged microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The deuterated version provides better resolution and sensitivity in NMR studies, making it a valuable tool in research .

Properties

IUPAC Name

tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-ZBNOAGFHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

cetyl benzyl dimethyl ammonium bromide or chloride.
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